1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one
CAS No.: 1456352-76-3
Cat. No.: VC3188537
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one - 1456352-76-3](/images/structure/VC3188537.png)
Specification
CAS No. | 1456352-76-3 |
---|---|
Molecular Formula | C11H18N4O2 |
Molecular Weight | 238.29 g/mol |
IUPAC Name | 1-(azepan-1-yl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone |
Standard InChI | InChI=1S/C11H18N4O2/c16-9-10-7-15(13-12-10)8-11(17)14-5-3-1-2-4-6-14/h7,16H,1-6,8-9H2 |
Standard InChI Key | LQXHQAVFPRZLRU-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO |
Canonical SMILES | C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO |
Introduction
Chemical Structure and Composition
Structural Features
1-(Azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one contains two main structural components: an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) and a 1,2,3-triazole ring (a five-membered aromatic heterocycle with three adjacent nitrogen atoms). These components are connected through an ethanone linker, with the triazole bearing a hydroxymethyl substituent at position 4. The molecular structure incorporates both aliphatic and aromatic elements, creating a hybrid compound with distinctive chemical properties.
Molecular Properties
Based on analysis of structurally similar compounds, the following properties can be estimated for 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one:
Structural Comparison
The compound shares partial structural similarity with several known compounds. The 1,2,3-triazole moiety is present in compounds like 1-(4-bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone and 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one , while the azepane component resembles that found in 1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone .
Synthesis and Preparation
Probable Synthetic Routes
The synthesis of 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This approach would enable the formation of the 1,2,3-triazole ring with the hydroxymethyl group at position 4. The synthesis pathway may involve the following steps:
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Preparation of an azide intermediate
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Click reaction with a suitable alkyne containing a protected hydroxymethyl group
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Deprotection of the hydroxymethyl functionality
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Coupling with azepane to form the final amide bond
Key Reaction Parameters
Based on similar triazole syntheses, the following reaction conditions would likely be optimal:
Reaction Parameter | Typical Conditions | Notes |
---|---|---|
Catalyst | Cu(I) salts (CuI, CuBr) | Essential for 1,2,3-regioselectivity |
Solvent | Water/t-butanol or DMF | Environmentally friendly alternatives possible |
Temperature | 25-60°C | Room temperature often sufficient |
Reaction Time | 12-24 hours | Shorter with microwave assistance |
Yield | Typically 70-90% | For similar triazole compounds |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key NMR signals for 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one would include:
Proton Environment | Expected Chemical Shift (ppm) | Integration |
---|---|---|
Triazole C5-H | 7.5-8.0 | 1H |
-CH₂OH | 4.5-4.8 | 2H |
-OH | 4.0-4.5 (variable) | 1H |
-COCH₂N- | 5.2-5.6 | 2H |
Azepane CH₂N | 3.3-3.7 | 4H |
Azepane CH₂ groups | 1.5-1.9 | 10H |
Infrared (IR) Spectroscopy
Expected characteristic IR absorption bands:
Functional Group | Wavenumber (cm⁻¹) |
---|---|
O-H stretching | 3300-3500 |
C=O stretching | 1630-1650 |
C=N stretching | 1550-1580 |
C-N stretching | 1200-1350 |
N-N stretching | 1000-1100 |
Mass Spectrometry
The expected mass spectral fragmentation pattern would include:
Fragment | m/z | Origin |
---|---|---|
[M]⁺ | 251 | Molecular ion |
[M-H₂O]⁺ | 233 | Loss of hydroxyl group |
[C₇H₁₃NO]⁺ | 127 | Azepane-carbonyl fragment |
[C₅H₆N₃O]⁺ | 124 | Hydroxymethyl-triazole fragment |
Chemical Reactivity and Stability
Functional Group Reactivity
The compound contains several reactive sites that influence its chemical behavior:
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The hydroxymethyl group can undergo oxidation, esterification, or etherification reactions
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The triazole ring is relatively stable but can participate in coordination chemistry with transition metals
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The carbonyl group can undergo nucleophilic addition reactions
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The azepane nitrogen provides basic properties and potential for further functionalization
Stability Considerations
Based on analogous structures, 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one would likely demonstrate:
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Good thermal stability (decomposition likely >200°C)
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Moderate hydrolytic stability (susceptible to extreme pH conditions)
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Stability toward oxidation under ambient conditions
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Sensitivity to strong reducing agents
Structure-Activity Relationships
Key Pharmacophores
The compound contains several potentially bioactive structural elements:
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The 1,2,3-triazole ring serves as a bioisostere for amide bonds and can interact with various biological targets
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The hydroxymethyl group enhances water solubility and provides hydrogen bonding capabilities
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The azepane ring offers lipophilicity and potential for hydrophobic interactions
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The carbonyl group can participate in hydrogen bonding with protein residues
Structural Modifications
Potential modifications to tune properties and activity:
Modification Site | Possible Changes | Expected Effect |
---|---|---|
Hydroxymethyl group | Replacement with other functional groups | Altered solubility and binding profile |
Azepane ring | Size variation (6-8 membered rings) | Modified conformational properties |
Triazole C5 position | Introduction of substituents | Enhanced binding specificity |
Linker length | Addition or removal of methylene units | Changed spatial arrangement |
Analytical Methods for Detection
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be suitable for analysis of 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one with the following parameters:
Parameter | Recommended Conditions |
---|---|
Column | C18 reversed-phase |
Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid |
Detection | UV (220-260 nm) and mass spectrometry |
Retention Time | Estimated 5-8 minutes depending on conditions |
Sample Preparation
Effective sample preparation techniques would include:
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Liquid-liquid extraction for biological samples
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Solid-phase extraction for complex matrices
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Direct dissolution in suitable solvents (methanol, acetonitrile) for pure samples
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Derivatization may enhance detection sensitivity for trace analysis
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